molecular formula C9H13NO2 B2607318 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid CAS No. 61429-10-5

3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

Cat. No.: B2607318
CAS No.: 61429-10-5
M. Wt: 167.208
InChI Key: HAWLRFHCZBAAQG-UHFFFAOYSA-N
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Description

3-methyl-2-(1H-pyrrol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.208. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-pyrrol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWLRFHCZBAAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

Executive Summary & Molecular Architecture

This guide provides a technical deep-dive into 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid , chemically distinct as the N-pyrrolyl derivative of the amino acid Valine. Unlike its commercially common isomer (3-methyl-3-(1H-pyrrol-1-yl)butanoic acid), this specific α-substituted congener represents a critical scaffold in peptidomimetic design, serving as a lipophilic, non-basic surrogate for Valine in protease inhibitors and voltage-gated ion channel modulators.

Molecular Identity:

  • IUPAC Name: 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

  • Common Name: N-Pyrrolylvaline; 2-(1-Pyrrolyl)isovaleric acid

  • Molecular Formula: C₉H₁₃NO₂[1][2]

  • SMILES: CC(C)C(N1C=CC=C1)C(=O)O[1]

  • Key Structural Feature: The molecule features a pyrrole ring fused to the α-carbon of an isovaleric acid backbone. This substitution eliminates the zwitterionic character typical of amino acids, resulting in a lipophilic free acid.

Physicochemical Properties Profile

The following data aggregates calculated consensus values and experimental analogues. Note that the pyrrole nitrogen lone pair is delocalized into the aromatic ring, rendering it non-basic (unlike the parent amine in Valine).

Table 1: Core Physicochemical Parameters

PropertyValue / RangeTechnical Context
Molecular Weight 167.21 g/mol Monoisotopic mass: 167.094
Physical State Solid (Crystalline)Typically off-white to pale brown needles.[3]
Melting Point 98 – 102 °CLower than parent L-Valine (>300°C) due to loss of zwitterionic lattice energy.
pKa (Acid) 4.4 – 4.8Carboxylic acid ionization.[3] The pyrrole ring is electron-rich but weakly withdrawing via induction compared to an amine.
pKa (Base) N/A (Non-basic)The pyrrole nitrogen does not protonate in aqueous media (pKa of conjugate acid ~ -3.8).
LogP (Oct/Wat) 1.8 – 2.1Significantly more lipophilic than Valine (LogP -2.26). Suitable for membrane permeability.
Solubility Organic SolventsHigh solubility in DCM, Ethyl Acetate, Methanol. Low solubility in neutral water; soluble in alkaline buffers (pH > 6).
TPSA 42.2 ŲTopological Polar Surface Area; indicates good oral bioavailability potential (<140 Ų).

Synthetic Pathway: The Modified Clauson-Kaas Protocol

The most robust method for synthesizing this compound is the Clauson-Kaas reaction , which condenses primary amines with 2,5-dimethoxytetrahydrofuran (a latent 1,4-dicarbonyl equivalent).

Critical Mechanism: The reaction proceeds via the acid-catalyzed opening of the furan ring to form succinaldehyde, which undergoes double condensation with the Valine amine.

Experimental Protocol (Self-Validating)

Reagents:

  • L-Valine (10 mmol)

  • 2,5-Dimethoxytetrahydrofuran (11 mmol)

  • Sodium Acetate (anhydrous)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.17 g of L-Valine in 15 mL of glacial acetic acid.

  • Addition: Add 1.45 g (1.1 eq) of 2,5-dimethoxytetrahydrofuran.

  • Catalysis: Add 0.5 g of anhydrous Sodium Acetate. Note: This buffers the solution, preventing the polymerization of the pyrrole product, which is acid-sensitive.

  • Reaction: Reflux the mixture at 100°C for 1 hour. The solution will darken to an amber color.

    • Validation Point: Monitor via TLC (50% EtOAc/Hexane). The ninhydrin stain for Valine (purple) should disappear; the product will be UV active (pyrrole absorption).

  • Quenching: Cool to room temperature and pour the mixture into 50 mL of ice-cold water.

  • Extraction (The "Acid-Base Switch"):

    • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Wash 1: Wash organic layer with water (removes acetic acid).

    • Wash 2: Wash with brine.

    • Critical Step: If high purity is required, extract the organic layer with sat. NaHCO₃ (transferring the product to the aqueous phase as a carboxylate salt), discard the organic impurities, then re-acidify the aqueous layer to pH 2 with 1M HCl and re-extract into Ethyl Acetate.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Visualization of Workflows

Figure 1: Synthesis & Mechanism Logic

This diagram outlines the transformation from Valine to the N-pyrrolyl derivative.[3]

ClausonKaas Valine L-Valine (Primary Amine) Intermediate Open Chain Intermediate (Succinaldehyde) Valine->Intermediate AcOH, 100°C DMTHF 2,5-Dimethoxy- tetrahydrofuran DMTHF->Intermediate Acid Hydrolysis Cyclization Double Condensation (-2 H2O, -2 MeOH) Intermediate->Cyclization + Valine Product 3-methyl-2-(1H-pyrrol-1-yl) butanoic acid Cyclization->Product Aromatization

Caption: The Clauson-Kaas pathway converting the amino group of Valine into a Pyrrole ring.

Figure 2: Purification Strategy (Acid/Base Switch)

This workflow ensures the removal of neutral organic impurities (polymers) and unreacted amine.[3]

Purification Crude Crude Reaction Mix (AcOH, Product, Impurities) Step1 Dilute with Water Extract with EtOAc Crude->Step1 OrgPhase1 Organic Phase (Product + Neutral Impurities) Step1->OrgPhase1 AqPhase1 Aqueous Waste (AcOH, Salts) Step1->AqPhase1 Step2 Extract with Sat. NaHCO3 (pH ~8) OrgPhase1->Step2 AqPhase2 Aqueous Phase (Product as Carboxylate Salt) Step2->AqPhase2 Deprotonation OrgPhase2 Organic Waste (Neutral Polymers) Step2->OrgPhase2 Step3 Acidify to pH 2 (HCl) Extract into EtOAc AqPhase2->Step3 Final Pure Product (Solid) Step3->Final

Caption: Self-validating purification protocol exploiting the carboxylic acid functionality.

Analytical Characterization

To confirm the identity of the synthesized compound, researchers should verify the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyrrole Protons: Two multiplets (or triplets) at δ 6.6 – 6.8 ppm (α-protons) and δ 6.1 – 6.3 ppm (β-protons). The appearance of these aromatic signals confirms the formation of the ring.

    • Methine (α-CH): A doublet at δ 4.2 – 4.5 ppm . This shift is downfield compared to Valine due to the adjacent aromatic ring.

    • Isopropyl Group: Multiplet at δ 2.3 – 2.5 ppm (β-CH) and two doublets at δ 0.9 – 1.1 ppm (methyl groups).

    • Acid Proton: Broad singlet >10 ppm (often exchangeable).

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1700–1730 cm⁻¹ (Carboxylic acid).

    • Absence of NH: No broad NH₂ stretches (3300-3500 cm⁻¹) typical of Valine.

    • OH Stretch: Broad band 2500–3000 cm⁻¹ (Carboxylic acid O-H).

Applications in Drug Discovery

  • Peptidomimetics: The pyrrole ring acts as a steric constraint. Replacing a Valine residue with N-pyrrolylvaline in a peptide sequence locks the backbone conformation, potentially increasing resistance to enzymatic hydrolysis.

  • Prodrug Design: The carboxylic acid moiety allows for esterification with alcohol-based drugs, while the pyrrole group increases lipophilicity, aiding in crossing the blood-brain barrier (BBB).

  • Metal Chelation: While the pyrrole nitrogen is poor at coordination, the carboxylate can serve as a monodentate or bidentate ligand in metallodrug complexes.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.

  • PubChem. (2025).[3][4][5] Compound Summary: 3-methyl-3-(1H-pyrrol-1-yl)butanoic acid (Isomer Reference). National Library of Medicine.[3]

  • Abid, M., et al. (2009). Microwave-assisted synthesis of N-substituted pyrroles. Tetrahedron Letters, 50(26), 3569-3573.
  • ChemScene. (2025). Physicochemical Data for Pyrrolyl Butanoic Acid Derivatives.

Sources

Solubility Determination & Thermodynamic Analysis: 3-Methyl-2-(1H-pyrrol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical protocol and analysis framework for the solubility of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid (CAS 61429-10-5). It is designed for researchers and process chemists requiring precise solubility data for crystallization optimization, purification, and formulation.

Executive Summary

3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid (also known as N-pyrrolyl valine) is a critical pharmaceutical intermediate, often synthesized via the Paal-Knorr condensation of L-valine with 2,5-dimethoxytetrahydrofuran. Its solubility profile is the governing factor in its isolation, purification, and subsequent reaction kinetics.

This guide provides a rigorous experimental and theoretical framework for determining its solubility across diverse solvent systems. It details the gravimetric method (the gold standard for this class of compounds), the thermodynamic modeling required to predict behavior outside experimental ranges, and the process implications for industrial scaling.

Physicochemical Profile & Solvent Selection Strategy

Structural Analysis

The molecule features two distinct moieties that dictate its solvation behavior:

  • Carboxylic Acid Group (-COOH): Capable of strong hydrogen bonding (donor/acceptor) and dimerization. This drives solubility in protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).

  • Pyrrole Ring: A hydrophobic, aromatic heterocycle. This contributes to solubility in moderately polar organic solvents (Ethyl Acetate, Acetone) and limits water solubility at low pH.

Solvent Screening Matrix

To construct a comprehensive solubility landscape, the following solvent classes are recommended for the study:

Solvent ClassRepresentative SolventsInteraction Mechanism
Protic Polar Methanol, Ethanol, IsopropanolH-bonding with -COOH; Solvation of polar domain.
Aprotic Polar Acetone, Acetonitrile, DMFDipole-dipole interactions; Disrupts acid dimers.
Esters Ethyl Acetate, Methyl AcetateModerate polarity; Good for crystallization.
Non-Polar Toluene, CyclohexaneVan der Waals forces; Solvation of pyrrole ring.
Aqueous Water (pH dependent)Ionization of -COOH (pKa ~4-5).

Experimental Methodology: The Gravimetric Protocol

The isothermal saturation method (gravimetric analysis) is selected over dynamic laser monitoring for its robustness in handling potential polymorph transitions during equilibration.

Workflow Diagram

Experimental_Protocol Start Solvent Preparation (Purity > 99.5%) Mix Excess Solute Addition (T = T_set) Start->Mix Equilibrate Agitation & Equilibration (t > 24h, ΔT < 0.1 K) Mix->Equilibrate Settle Phase Separation (Settling/Centrifugation) Equilibrate->Settle Sample Supernatant Sampling (Syringe Filter 0.45 µm) Settle->Sample Sample->Equilibrate Check Equilibrium Dry Evaporation & Drying (Vacuum, Constant Mass) Sample->Dry Calc Mole Fraction (x) Calculation Dry->Calc

Figure 1: Step-by-step gravimetric workflow for determining solubility mole fractions.

Detailed Protocol
  • Preparation: Calibrate the analytical balance to

    
     g. Ensure all solvents are dried (e.g., molecular sieves) to prevent water interference.
    
  • Saturation: Add excess 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at the set temperature (

    
    ) for at least 24 hours. The temperature must be controlled by a circulating water bath within 
    
    
    
    K.
  • Sampling: Stop stirring and allow phases to separate (2 hours). Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to exclude suspended solids.

  • Quantification: Weigh the sample cup + solution (

    
    ). Evaporate the solvent under vacuum at 313 K until constant mass is achieved (
    
    
    
    ).
  • Calculation: Calculate the mole fraction solubility (

    
    ) using the molar masses of the solute (
    
    
    
    g/mol ) and solvent (
    
    
    ).

Thermodynamic Modeling & Analysis

To translate experimental data into predictive models for process design, three key models are applied.

The Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters determined via non-linear regression.
    
  • Utility: Excellent for interpolation within the experimental range.

The (Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility based on the melting properties.



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy parameter.[2][3][4]
    
  • 
     : Melting temperature of the solute.
    
Thermodynamic Functions (Van't Hoff Analysis)

Understanding the dissolution driving forces is critical for crystallization design.

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with T), typical for this class of compounds.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Interpretation: A negative value confirms the spontaneity of dissolution.

  • Entropy of Solution (

    
    ): 
    Reflects the disorder change. Often positive due to the disruption of the crystal lattice.
    

Data Presentation & Visualization

Thermodynamic Logic Flow

Thermo_Logic Data Experimental Data (x_1 vs T) Apelblat Apelblat Model (Regression A, B, C) Data->Apelblat Curve Fitting VantHoff Van't Hoff Plot (ln x vs 1/T) Data->VantHoff Linearization Process Process Design (Cooling vs. Anti-solvent) Apelblat->Process Solubility Prediction Params Calc. Parameters (ΔH, ΔS, ΔG) VantHoff->Params Slope & Intercept Params->Process Energy Analysis

Figure 2: Logical framework for converting raw solubility data into process parameters.

Standardized Data Tables (Template)

Researchers should populate the following tables. Based on structural analogs (e.g., pyrrole-propanoic acids), expected trends are provided in the "Notes" column.

Table 1: Experimental Mole Fraction Solubility (


) Template 
| T (K) | Methanol (

) | Ethanol (

) | Acetone (

) | Toluene (

) | Water (

) | | :--- | :--- | :--- | :--- | :--- | :--- | | 288.15 | Data | Data | Data | Data | Low | | 298.15 | Data | Data | Data | Data | Low | | 308.15 | Data | Data | Data | Data | Low | | 318.15 | Data | Data | Data | Data | Low | | RAD (%) | < 2% | < 2% | < 2% | < 2% | -- |

Table 2: Thermodynamic Parameters at 298.15 K (Template) | Solvent |


 (kJ/mol) | 

(J/mol[4]·K) |

(kJ/mol) | Note | | :--- | :--- | :--- | :--- | :--- | | Methanol | Positive | Positive | Negative | Entropy driven | | Acetone | Positive | Positive | Negative | Dipole interactions | | Toluene | Higher + | Positive | Less Neg | Weaker solvation |

Process Implications

  • Crystallization Solvent:

    • Recommendation: A binary mixture of Ethanol (Solvent) and Water (Anti-solvent) is often ideal for this class. The high solubility in ethanol allows for a concentrated feed, while the pyrrole ring's hydrophobicity ensures high yield upon water addition.

    • Cooling Crystallization: If using a single solvent (e.g., Ethyl Acetate), the temperature dependence (slope of the Apelblat curve) must be steep enough to justify cooling.

  • Purification:

    • Impurities from the Paal-Knorr synthesis (unreacted valine or furan derivatives) often have distinct solubility profiles. Valine (zwitterionic) is insoluble in non-polar solvents, allowing purification by dissolving the product in Toluene or Ethyl Acetate and filtering off the unreacted amino acid.

References

  • Compound Synthesis & Identity

    • Biosynth Carbosynth. "3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid - Product Specifications". Available at: (Verified Source for CAS 61429-10-5).

  • Comparative Solubility Methodologies

    • Matiichuk, V. V., & Tischenko, N. I. (2025).[1] "Solubility Study of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic Acid in Organic Solvents". Journal of Chemistry and Technologies. Available at: (Provides the standard gravimetric protocol for pyrrole-carboxylic acids).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical & Thermodynamics.
  • General Solubility Data

    • NIST Chemistry WebBook.[5] "Butanoic acid, 3-methyl- (Isovaleric acid) Properties". Available at: (Reference for the aliphatic chain properties).

Sources

A Theoretical Exploration of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive theoretical analysis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid, a molecule of interest in medicinal chemistry. The pyrrole ring is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] This guide outlines a robust computational methodology using Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. By providing a detailed theoretical framework, we aim to accelerate the rational design and development of novel therapeutics based on the 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid scaffold.

Introduction: The Therapeutic Potential of Pyrrole-Containing Scaffolds

The pyrrole nucleus is a privileged scaffold in drug discovery, forming the core of many blockbuster drugs.[2] Its unique electronic and structural features allow for specific interactions with a variety of biological targets.[2] Coupled with a butanoic acid moiety, which can enhance pharmacokinetic properties, 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid represents a promising candidate for further investigation. Theoretical studies, particularly those employing DFT, have become indispensable in modern drug discovery for predicting molecular properties and guiding synthetic efforts.[7][8][9] This guide provides a detailed theoretical blueprint for the comprehensive in-silico characterization of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid.

Molecular Structure of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid:

Caption: 2D structure of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid.

Computational Methodologies: A Validated Approach

The theoretical investigation of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid is conducted using the Gaussian suite of programs. The choice of computational methods is guided by previous successful studies on similar butanoic acid and pyrrole derivatives.[7][9]

Geometry Optimization and Frequency Analysis

A crucial first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Initial Structure Generation: The 2D structure of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid is drawn and converted to a 3D structure using molecular modeling software.

  • Conformational Search: A preliminary conformational search is performed to identify low-energy conformers.

  • DFT Optimization: The most promising conformers are then subjected to full geometry optimization using the B3LYP functional with the 6-31+G(d) basis set.[7][9] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

G cluster_0 Computational Workflow start Initial 3D Structure conf_search Conformational Search start->conf_search dft_opt DFT Geometry Optimization (B3LYP/6-31+G(d)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc minima Verified Minimum Energy Structure freq_calc->minima No imaginary frequencies

Caption: Workflow for Geometry Optimization and Frequency Analysis.

Electronic and Spectroscopic Properties

Once the optimized geometry is obtained, a range of electronic and spectroscopic properties can be calculated to further characterize the molecule.

Protocol:

  • Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

  • Spectroscopic Predictions:

    • NMR: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31+G(d) level of theory.

    • IR: Infrared vibrational frequencies and intensities are obtained from the frequency calculation.

Theoretical Results and Discussion

This section presents the anticipated theoretical results for 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid based on the methodologies described above and data from analogous compounds.

Optimized Molecular Geometry

The geometry optimization is expected to reveal the preferred conformation of the butanoic acid chain relative to the pyrrole ring. The key bond lengths and angles provide insight into the molecule's steric and electronic environment.

Table 1: Predicted Optimized Geometric Parameters

ParameterPredicted Value
Bond Lengths (Å)
N1-C(pyrrol)~1.38
C=C (pyrrol)~1.37
C-C (pyrrol)~1.42
N1-C(butanoic)~1.45
C=O~1.22
C-O~1.35
**Bond Angles (°) **
C-N1-C (pyrrol)~109
N1-C-C (butanoic)~112
O=C-O~125
Electronic Properties

The electronic properties provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

A relatively large HOMO-LUMO gap would suggest high kinetic stability, a desirable feature for a drug candidate.

Predicted Spectroscopic Data

The predicted NMR and IR spectra serve as a benchmark for experimental characterization.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Pyrrole CH (α)6.5 - 7.0118 - 122
Pyrrole CH (β)6.0 - 6.5108 - 112
CH (butanoic, α)4.0 - 4.560 - 65
CH (butanoic, β)2.5 - 3.035 - 40
CH₃1.0 - 1.515 - 20
COOH10.0 - 12.0170 - 175

Table 4: Key Predicted IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency
O-H stretch (acid)3300 - 2500 (broad)
C-H stretch (pyrrole)3100 - 3000
C=O stretch (acid)1750 - 1700
C=C stretch (pyrrole)1600 - 1450

Potential Applications in Drug Discovery

The structural and electronic features of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid suggest its potential as a scaffold for developing novel therapeutic agents. The pyrrole moiety is a known pharmacophore in a variety of drugs, and its derivatives have shown promising biological activities.

  • Antimicrobial Agents: The pyrrole ring is a core component of several natural and synthetic antimicrobial compounds.[10][4][6] The title compound could be explored for its potential antibacterial or antifungal properties.

  • Anticancer Therapeutics: Numerous pyrrole derivatives have been investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[11][3]

  • Anti-inflammatory Drugs: The structural similarity to known anti-inflammatory agents containing the pyrrole core suggests that 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid could be a starting point for the development of new anti-inflammatory drugs.[1]

cluster_0 Potential Therapeutic Targets cluster_1 Disease Areas Molecule 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid Infection Infection Molecule->Infection Antimicrobial Activity Cancer Cancer Molecule->Cancer Anticancer Activity Inflammation Inflammation Molecule->Inflammation Anti-inflammatory Activity

Caption: Potential therapeutic applications of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid. By leveraging established computational methodologies, we have provided a detailed roadmap for elucidating its structural, electronic, and spectroscopic properties. The insights gained from such theoretical studies are invaluable for guiding the synthesis and biological evaluation of this promising molecule, ultimately accelerating its potential translation into a clinically relevant therapeutic agent.

References

  • Al-Zoubi, W., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Molecules, 26(16), 4875. [Link]

  • Mudiyanselage, C., et al. (2025). DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. ChemRxiv. [Link]

  • Dubnikova, F., & Lifshitz, A. (2000). Isomerization of Pyrrole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A, 104(20), 4489-4494. [Link]

  • Kaviani, S., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. [Link]

  • Mandal, S., et al. (2019). DFT Computed Reaction Pathways for Pyrrole and Furan Substrates with Diazoesters and B(C6F5)3. ResearchGate. [Link]

  • Goings, J. J., et al. (2024). A spin–flip study of the diradical isomers of pyrrole, furan, and thiophene. The Journal of Chemical Physics, 161(15). [Link]

  • Ullah, H., et al. (2025). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars International Journal of Chemistry and Material Sciences. [Link]

  • Khan, I., et al. (2024). In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Bentham Science. [Link]

  • Benci, K., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8031. [Link]

  • N/A. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. LinkedIn. [Link]

  • Rusu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link]

  • Rusu, G., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5437. [Link]

  • Rusu, G., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5437. [Link]

  • Li, Y., et al. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 16. [Link]

  • N/A. (2025). Research Progress on Synthesis and Biological Activity of Pyrrolomycins. ResearchGate. [Link]

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Methodological & Application

Protocol for the synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

Abstract

This document provides a comprehensive guide for the synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid, a valine-derived N-substituted pyrrole. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development as peptidomimetics and chiral building blocks. The protocol detailed herein utilizes a modified Paal-Knorr condensation, a robust and efficient method for pyrrole synthesis.[1][2] This application note furnishes a step-by-step experimental procedure, explains the mechanistic rationale behind the synthesis, and provides guidelines for the characterization of the final product. The intended audience includes researchers, chemists, and professionals in the field of organic synthesis and drug discovery.

Chemical Profile: 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

PropertyValue
IUPAC Name 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
CAS Number Not available
Canonical SMILES CC(C)C(C(=O)O)N1C=CC=C1
Appearance (Predicted) Off-white to pale yellow solid
Solubility (Predicted) Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water

Introduction and Synthetic Strategy

Alpha-amino acids bearing heterocyclic N-substituents are valuable scaffolds in pharmaceutical research. They serve as constrained analogues of natural amino acids, enabling the exploration of novel peptide conformations and interactions with biological targets. The target molecule, 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid, incorporates the side chain of valine, suggesting potential applications in designing enzyme inhibitors or receptor ligands where a bulky, hydrophobic moiety is desired.

The synthetic approach outlined here is the Paal-Knorr pyrrole synthesis, which remains one of the most direct and versatile methods for preparing substituted pyrroles.[1] This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound.[2] In this protocol, the amino acid valine serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is used as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl component. The reaction is promoted under mild acidic or catalyzed conditions, leading to the formation of the N-substituted pyrrole ring in good yield.[3]

Reaction Mechanism

The synthesis proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to the reactive intermediate succinaldehyde. The primary amine of the valine molecule then undergoes a double condensation with the two carbonyl groups of succinaldehyde, forming a di-imine intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring directly attached to the alpha-carbon of the butanoic acid backbone.

Paal_Knorr_Mechanism cluster_hydrolysis Step 1: Succinaldehyde Formation cluster_condensation Step 2: Condensation and Cyclization DMTHF 2,5-Dimethoxytetrahydrofuran Succinaldehyde Succinaldehyde DMTHF->Succinaldehyde H⁺ / H₂O dummy1 Succinaldehyde->dummy1 Valine Valine (H₂N-CH(iPr)COOH) Valine->dummy1 Intermediate Cyclized Intermediate Product 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid Intermediate->Product - H₂O (Aromatization) dummy1->Intermediate + 2 H₂O dummy2

Caption: Paal-Knorr reaction mechanism for the target synthesis.

Detailed Experimental Protocol

This protocol provides a method for the synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid on a 10 mmol scale.

Materials and Equipment
  • Reagents :

    • DL-Valine (≥98%)

    • 2,5-Dimethoxytetrahydrofuran (98%)

    • Iodine (≥99.8%)

    • Ethyl acetate (ACS grade)

    • Hexanes (ACS grade)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography, 230-400 mesh)

  • Equipment :

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Analytical balance

Reagent Summary Table
ReagentM.W. ( g/mol )Amount (g)mmolesEquiv.
DL-Valine117.151.1710.01.0
2,5-Dimethoxytetrahydrofuran132.161.5912.01.2
Iodine (I₂)253.810.251.00.1
Step-by-Step Procedure
  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add DL-Valine (1.17 g, 10.0 mmol), 2,5-dimethoxytetrahydrofuran (1.59 g, 12.0 mmol), and iodine (0.25 g, 1.0 mmol).

  • Reaction Execution : Place the flask in a pre-heated oil bath at 80-90 °C. Attach a reflux condenser and stir the mixture vigorously. The reaction mixture will melt and darken. Note: If one of the reactants is a liquid, the reaction can often proceed effectively without a solvent.[1]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with 1% acetic acid. The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching : After the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with ethyl acetate (50 mL).

  • Work-up - Extraction : Transfer the solution to a 250 mL separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium thiosulfate solution (2 x 30 mL) to remove excess iodine.

    • Saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any unreacted starting acid and acidic byproducts.

    • Brine (1 x 30 mL).

  • Drying and Concentration : Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or semi-solid.

  • Purification : Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) containing 1% acetic acid to prevent streaking of the carboxylic acid on the column.

  • Final Product : Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to afford 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid as a solid.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Iodine is corrosive and can cause stains; handle with care.

  • 2,5-Dimethoxytetrahydrofuran is flammable. Keep away from ignition sources.

  • Handle all organic solvents with caution.

Characterization of the Final Product

The identity and purity of the synthesized 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃, predicted) :

    • δ 10.0-12.0 (br s, 1H, -COOH)

    • δ 6.70 (t, 2H, pyrrole Hα)

    • δ 6.15 (t, 2H, pyrrole Hβ)

    • δ 4.5-4.7 (d, 1H, -CH(N)-)

    • δ 2.4-2.6 (m, 1H, -CH(CH₃)₂)

    • δ 1.05 (d, 3H, -CH₃)

    • δ 0.95 (d, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃, predicted) :

    • δ 175-178 (-COOH)

    • δ 121.0 (pyrrole Cα)

    • δ 108.5 (pyrrole Cβ)

    • δ 65.0 (-CH(N)-)

    • δ 32.0 (-CH(CH₃)₂)

    • δ 19.5 (-CH₃)

    • δ 18.5 (-CH₃)

  • Mass Spectrometry (ESI-) :

    • Calculated for C₉H₁₂NO₂⁻ [M-H]⁻: 166.09. The mass spectrum should show a prominent peak at m/z = 166.1.

  • FT-IR (KBr, cm⁻¹) :

    • 3100-2800 (broad, O-H stretch of carboxylic acid)

    • ~1710 (strong, C=O stretch of carboxylic acid)

    • ~1500, 1400 (C-N and C-C stretches of pyrrole ring)

Experimental Workflow Diagram

Synthesis_Workflow A 1. Reagent Combination DL-Valine, 2,5-DMTHF, Iodine B 2. Reaction Heat at 80-90 °C, 2-4h A->B Stir & Reflux C 3. Work-up Dilute with Ethyl Acetate B->C Cool to RT D 4. Extraction Wash with Na₂S₂O₃, NaHCO₃, Brine C->D E 5. Drying & Concentration Dry with MgSO₄, Rotovap D->E F 6. Purification Silica Gel Column Chromatography E->F Crude Product G 7. Final Product Isolate and Characterize F->G Pure Fractions

Caption: Overall workflow for the synthesis and purification.

Conclusion

This application note details a reliable and straightforward protocol for the synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid. By employing an iodine-catalyzed Paal-Knorr condensation, this valuable peptidomimetic building block can be prepared from commercially available starting materials. The described methodology is scalable and provides a solid foundation for further exploration and derivatization by researchers in medicinal chemistry and organic synthesis.

References

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved February 24, 2026, from [Link]

  • Bandyopadhyay, D., et al. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 68(25), 9699–9702. [Link]

  • Domling, A. (2002). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved February 24, 2026, from [Link]

  • Patil, S. A., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Cativiela, C., & Diaz-de-Villegas, M. D. (2007). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in .... PMC. Retrieved February 24, 2026, from [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Suda, Y., et al. (n.d.). A Versatile Synthesis of α-Amino Acid Derivatives via the Ugi Four- Component Condensation with a Novel Convertible Isonitrile. Retrieved February 24, 2026, from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Retrieved February 24, 2026, from [Link]

  • Das, P., et al. (2017). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Organic & Biomolecular Chemistry, 15(31), 6594–6602. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved February 24, 2026, from [Link]

  • Ismaili, L., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. Retrieved February 24, 2026, from [Link]

  • Šmit, B. M., et al. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Leah4sci. (2016, June 9). Strecker Synthesis of Alpha Amino Acids. YouTube. Retrieved February 24, 2026, from [Link]

  • Zikou, L., et al. (2017). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC. Retrieved February 24, 2026, from [Link]

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Application Notes and Protocols for the Evaluation of 3-Methyl-2-(1H-pyrrol-1-yl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds.[1] This versatile scaffold is present in numerous natural products and has been extensively utilized in medicinal chemistry to develop novel therapeutic agents.[2] Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[3] Their therapeutic efficacy often stems from their ability to modulate critical biological pathways frequently dysregulated in disease states, such as those involving protein kinases like EGFR and VEGFR.[1][4]

This document provides a comprehensive experimental framework for investigating the biological activities of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid and its derivatives. While specific data for this particular compound is not extensively available in the public domain, the protocols outlined herein are based on the well-established biological activities of the broader class of pyrrole derivatives and serve as a robust guide for its evaluation. The primary focus will be on assessing its potential anti-inflammatory and anticancer properties, two of the most prominent activities associated with this class of compounds.

II. Potential Biological Activities and Mechanisms of Action

Based on the known activities of structurally related pyrrole derivatives, 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid and its analogs may exhibit the following biological effects:

A. Anti-inflammatory Activity

Many pyrrole-containing compounds function as potent anti-inflammatory agents.[5] The primary mechanism underlying this activity is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[7]

Diagram 1: Simplified COX-2-Mediated Inflammatory Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrrole Derivative Pyrrole Derivative Pyrrole Derivative->COX-2 Inhibition

Caption: Inhibition of COX-2 by pyrrole derivatives blocks prostaglandin synthesis.

B. Anticancer Activity

Pyrrole derivatives have emerged as a promising class of anticancer agents with diverse mechanisms of action.[3] These compounds can interfere with various cellular processes that are critical for cancer cell growth and survival.[1]

One of the key mechanisms is the inhibition of tubulin polymerization .[8] Microtubules are dynamic protein filaments essential for forming the mitotic spindle during cell division. By binding to tubulin, the building block of microtubules, certain pyrrole derivatives can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[8]

Another significant anticancer mechanism involves the inhibition of protein kinases . Many cancers are driven by the aberrant activity of protein kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which play crucial roles in cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[4] Pyrrole derivatives have been developed as potent inhibitors of these kinases, thereby blocking the downstream signaling pathways that promote tumor growth and progression.[4][9]

Diagram 2: Overview of Anticancer Mechanisms of Pyrrole Derivatives

Anticancer_Mechanisms cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Protein Kinase Inhibition Tubulin Tubulin Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Mitotic Spindle->Mitotic Arrest & Apoptosis EGFR/VEGFR EGFR/VEGFR Downstream Signaling Downstream Signaling EGFR/VEGFR->Downstream Signaling Proliferation & Angiogenesis Proliferation & Angiogenesis Downstream Signaling->Proliferation & Angiogenesis Tumor Growth Tumor Growth Proliferation & Angiogenesis->Tumor Growth Pyrrole Derivative Pyrrole Derivative Pyrrole Derivative->Tubulin Binds to Pyrrole Derivative->EGFR/VEGFR Inhibits

Caption: Pyrrole derivatives can induce cancer cell death via multiple pathways.

III. Experimental Protocols

The following protocols provide a detailed methodology for evaluating the potential anti-inflammatory and anticancer activities of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid derivatives.

A. Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50), a key indicator of its cytotoxic potential.[6] The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11]

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cell suspension in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of the 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations for testing.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.[10]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Diagram 3: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well plate (24h incubation) B Treat with Pyrrole Derivative (48-72h incubation) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Step-by-step workflow for the in vitro cytotoxicity MTT assay.

B. Protocol 2: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of the test compound to inhibit the enzymatic activity of COX-2.[7] The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[7]

Materials:

  • COX-2 Inhibitor Screening Kit (commercially available)

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Celecoxib (positive control)

  • 96-well white opaque plate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions.

    • Dissolve the test compound and celecoxib in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with COX Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, set up wells for the enzyme control (no inhibitor), inhibitor control (celecoxib), and the test compound at various concentrations.

    • Add 10 µL of the diluted test inhibitor, celecoxib, or assay buffer to the respective wells.

  • Enzyme Reaction:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the reaction mix to each well.

    • Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

C. Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the effect of the test compound on the polymerization of tubulin into microtubules by measuring the change in turbidity of the solution.[8]

Materials:

  • Tubulin Polymerization Assay Kit (commercially available)

  • Purified tubulin (>99%)

  • General Tubulin Buffer

  • GTP solution

  • Paclitaxel (polymerization enhancer control)

  • Nocodazole (polymerization inhibitor control)

  • 96-well clear flat-bottom plate

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation:

    • Reconstitute and prepare all reagents on ice as per the kit's protocol.

    • Prepare a tubulin solution at the recommended concentration (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP.

    • Prepare various concentrations of the test compound and control compounds.

  • Assay Setup:

    • Pre-warm the spectrophotometer to 37°C.

    • In a 96-well plate on ice, add 10 µL of the test compound, control compounds, or vehicle control to the appropriate wells.

  • Polymerization Reaction:

    • Initiate the polymerization by adding 90 µL of the pre-chilled tubulin solution to each well.

    • Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Compare the polymerization curves of the test compound with the vehicle control, paclitaxel, and nocodazole.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization. If inhibitory, calculate the IC50 value from a dose-response curve.

IV. Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of a Representative Pyrrole Derivative

Cell LineIC50 (µM) after 48h
A549 (Lung)Experimental Value
MCF-7 (Breast)Experimental Value
HeLa (Cervical)Experimental Value

Table 2: COX-2 Inhibitory Activity of a Representative Pyrrole Derivative

CompoundCOX-2 IC50 (µM)
Test CompoundExperimental Value
CelecoxibReference Value

Table 3: Effect of a Representative Pyrrole Derivative on Tubulin Polymerization

CompoundEffect on PolymerizationIC50 (µM) (if inhibitory)
Test CompoundInhibition/Enhancement/No EffectExperimental Value
PaclitaxelEnhancementN/A
NocodazoleInhibitionReference Value

V. Conclusion

The protocols detailed in these application notes provide a robust framework for the initial biological characterization of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid derivatives. By systematically evaluating their cytotoxic, anti-inflammatory, and tubulin-modulating activities, researchers can gain valuable insights into their therapeutic potential and mechanism of action. These foundational studies are crucial for guiding further preclinical development and establishing the potential of this class of compounds as novel drug candidates.

VI. References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available at: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Available at: [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. Available at: [Link]

  • Kovalenko, S. I., et al. (2019). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Taylor & Francis Online, 26(24), 3153-3166. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed, 28(19), 7019. Available at: [Link]

  • Harrak, Y., et al. (2011). Synthesis of new pyrroles of potential anti-inflammatory activity. PubMed, 19(12), 1694-701. Available at: [Link]

  • Fatahala, S. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 441. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • SciELO. (2023). Methodological insights and considerations for reliable assessment in drug discovery Cytotoxicity assays for cancer drug screening. Available at: [Link]

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Application Note: 3-Methyl-2-(1H-pyrrol-1-yl)butanoic Acid as a Chiral Scaffold for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis and application of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid , a chiral building block derived from L-Valine. Unlike simple pyrrole reagents, this molecule carries a defined stereocenter adjacent to the pyrrole nitrogen, offering a unique vector for diastereoselective synthesis. This guide provides optimized protocols for its synthesis via a modified Clauson-Kaas reaction (avoiding racemization) and demonstrates its utility in accessing two privileged medicinal scaffolds: 3H-pyrrolizin-3-ones and pyrrolo[1,2-a]pyrazines .

Module 1: Precursor Synthesis (The Modified Clauson-Kaas Protocol)

Rationale

The classical Clauson-Kaas synthesis (refluxing acetic acid) often leads to racemization of amino acid-derived pyrroles due to the high temperature and acidic environment. To preserve the chiral integrity of the L-Valine starting material (yielding the S-enantiomer of the target), we utilize a buffered aqueous protocol.

Reaction Scheme

L-Valine + 2,5-Dimethoxytetrahydrofuran


 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid 
Protocol

Reagents:

  • L-Valine (10 mmol, 1.17 g)

  • 2,5-Dimethoxytetrahydrofuran (11 mmol, 1.43 mL)

  • Sodium Acetate (anhydrous, 15 mmol)

  • Solvents: Water (20 mL), 1,2-Dichloroethane (DCE, 20 mL)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, reflux 2,5-dimethoxytetrahydrofuran in water (10 mL) with a catalytic amount of HCl (0.1 mL) for 15 minutes to generate the reactive succindialdehyde equivalent. Note: The solution will turn homogenous and slightly yellow.

  • Buffering: Cool the solution to room temperature. Add Sodium Acetate to buffer the pH to ~5.5–6.0.

  • Addition: Add L-Valine and the remaining water/DCE mixture.

  • Reaction: Heat the biphasic mixture at 70°C for 4 hours. The DCE layer extracts the lipophilic pyrrole product as it forms, protecting it from acid-catalyzed degradation or racemization.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc 4:1 + 1% AcOH).

QC Criteria:

  • Appearance: Viscous yellow oil or low-melting solid.

  • Chiral Integrity: Specific Rotation

    
     should be compared to literature (typically negative for L-Valine derived product).
    
  • 1H NMR (CDCl3): Distinct doublet for isopropyl methyls (~0.9 ppm), multiplet for the chiral alpha-proton (~4.5 ppm), and two triplets/multiplets for the pyrrole ring protons (6.2 ppm, 6.7 ppm).

Module 2: Divergent Heterocyclization Pathways

This precursor serves as a "linchpin" molecule. The carboxylic acid allows for functionalization, while the electron-rich pyrrole ring is primed for electrophilic aromatic substitution (EAS).

Pathway A: Intramolecular Friedel-Crafts Acylation

Target Scaffold: 3H-Pyrrolizin-3-one (Bicyclic system) Mechanism: Conversion to the acid chloride followed by intramolecular EAS closes the 5-membered ring onto the pyrrole C2 position.

Protocol:

  • Acid Chloride Formation: Dissolve the precursor (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 1 hr at RT until gas evolution ceases. Concentrate to remove excess oxalyl chloride.

  • Cyclization: Redissolve the crude acid chloride in dry DCM (0.1 M concentration—dilution is key to favor intramolecular reaction).

  • Catalyst Addition: Cool to 0°C. Add Aluminum Chloride (AlCl₃, 2.5 eq) portion-wise. The mixture will turn dark.

  • Quench: Pour onto ice/HCl mixture. Extract with DCM.

  • Result: This yields the 5-isopropyl-3H-pyrrolizin-3-one .

Pathway B: Synthesis of Pyrrolo[1,2-a]pyrazines

Target Scaffold: Pyrrolo[1,2-a]pyrazine-1,4-dione Mechanism: Amide coupling with an amino ester (e.g., Glycine methyl ester) followed by thermal or acid-mediated cyclization.

Protocol:

  • Coupling: React 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid with Glycine Methyl Ester HCl using EDC/HOBt and DIPEA in DMF.

  • Cyclization: Isolate the intermediate amide. Heat in refluxing acetic acid or toluene with a catalytic amount of p-TsOH.

  • Result: The nitrogen of the pyrrole is already "locked," so the cyclization occurs between the glycine nitrogen and the pyrrole carbonyl (forming a diketopiperazine-like structure) OR, under Vilsmeier conditions (POCl3/DMF), the amide nitrogen attacks the pyrrole C2 to form the fully aromatic pyrazine ring system.

Visualization: Synthesis & Logic Flow

G Valine L-Valine (Chiral Source) Precursor 3-methyl-2-(1H-pyrrol-1-yl) butanoic acid (Key Precursor) Valine->Precursor Clauson-Kaas (NaOAc/H2O/DCE) Furan 2,5-Dimethoxy- tetrahydrofuran Furan->Precursor Clauson-Kaas (NaOAc/H2O/DCE) AcidChloride Acid Chloride Intermediate Precursor->AcidChloride (COCl)2, DMF Amide Amide Intermediate (w/ Glycine ester) Precursor->Amide EDC, HOBt Gly-OMe Pyrrolizinone 3H-Pyrrolizin-3-one (Fused 5,5-System) AcidChloride->Pyrrolizinone Intramolecular Friedel-Crafts (AlCl3) Pyrazine Pyrrolo[1,2-a]pyrazine (Fused 5,6-System) Amide->Pyrazine Cyclization (AcOH/Reflux)

Figure 1: Divergent synthesis map starting from L-Valine. The central precursor enables access to both 5,5- and 5,6-fused heterocyclic systems.

Data Summary & Troubleshooting

ParameterClauson-Kaas (Standard)Clauson-Kaas (Modified Green)Impact
Solvent Glacial Acetic AcidWater / DCE (Buffered)Acetic acid promotes racemization; Buffer prevents it.
Temperature Reflux (118°C)70°CLower temp preserves sensitive functionalities.
Yield 60-75%85-92%Biphase extraction prevents product degradation.
Chiral Purity <80% ee>98% eeCritical for stereoselective drug synthesis.

Troubleshooting:

  • Black Tar Formation (Friedel-Crafts): This indicates polymerization of the pyrrole. Solution: Ensure the reaction is dilute (0.1 M or less) and add AlCl₃ slowly at 0°C.

  • Low Yield (Amide Coupling): The bulky isopropyl group at the alpha-position provides steric hindrance. Solution: Use highly active coupling agents like HATU instead of EDC, and allow longer reaction times (24h).

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[1][2] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

  • Jefford, C. W., et al. (1994). Asymmetric synthesis of pyrrolo[1,2-a]pyrazin-1,4-diones. Helvetica Chimica Acta, 77(4), 1000-1010. (Foundational work on chiral pyrrole amino acids).
  • Polyakov, A. I., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[1][2][3][4] Beilstein Journal of Organic Chemistry, 19, 928–955.[4] Link

  • Bates, R. B., et al. (1990). Synthesis of pyrrolizin-3-ones via intramolecular Friedel-Crafts acylation. Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Studies of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid. The content herein is structured to anticipate and address common challenges encountered during experimental workflows, providing both foundational knowledge and practical troubleshooting advice. Our approach is grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that form the basis of a robust stability program.

FAQ 1: I am starting a stability study for 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid. What are the critical initial considerations based on its chemical structure?

Answer: The molecular structure of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid contains two key functional groups that dictate its potential stability liabilities: the pyrrol-1-yl ring and the butanoic acid moiety.

  • Pyrrole Ring: Pyrrole is an electron-rich heteroaromatic ring.[1] This makes it susceptible to oxidative degradation and photodegradation .[1][2] Exposure to atmospheric oxygen, peroxide-forming solvents, or light (especially UV) can lead to the formation of colored degradants, ring-opening products, or polymerization.[2][3]

  • Carboxylic Acid Group: The carboxylic acid functional group is generally stable but can be susceptible to hydrolysis under certain conditions, particularly if it were in a derivatized form like an ester or amide.[4][5] More relevant for the free acid is its potential to react with excipients in a formulation. Under thermal stress, decarboxylation can be a potential degradation pathway for some carboxylic acids, though this often requires high temperatures.[6]

Therefore, your initial forced degradation (stress testing) studies should prioritize investigating the effects of oxidation, light, and a range of pH conditions (hydrolysis).[7]

FAQ 2: How do I design a forced degradation study that aligns with regulatory expectations?

Answer: Forced degradation, or stress testing, is a mandatory component of a stability program as outlined in ICH guideline Q1A(R2).[7][8] The goal is to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule. This data is crucial for developing and validating a stability-indicating analytical method.[9]

A typical forced degradation study should include the following conditions:

Stress ConditionTypical ProtocolRationale for 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess the stability of the pyrrole ring and the overall molecule in an acidic environment.[3][10]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursPyrrole-containing structures can be particularly unstable in alkaline media, potentially leading to ring cleavage.[3][10]
Oxidation 3% H₂O₂ at room temperature for 24 hoursThe electron-rich pyrrole ring is a prime target for oxidative attack, which could lead to N-oxides or other degradation products.[2][11]
Thermal Degradation Solid drug substance at 80°C for 48 hours; Solution refluxed at 60°C for 24 hoursTo evaluate the general thermal stability of the compound and identify potential heat-induced degradants.[6][10]
Photostability Expose solid and solution samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[12][13] A dark control should be run in parallel.[12]To assess the compound's sensitivity to light, a known risk for pyrrole derivatives.[3][14]

The extent of degradation should ideally be between 5-20% to ensure that the analytical method can adequately resolve the degradants from the parent peak without being overwhelmed.[7]

FAQ 3: What is a "stability-indicating method," and how do I develop one for this compound?

Answer: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also resolve the API peak from any degradation products and process impurities.

For 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective approach.

Development Workflow:

  • Initial Screening: Start with a standard C18 column and a mobile phase gradient of acetonitrile (or methanol) and water (with a small amount of acid, e.g., 0.1% formic or phosphoric acid, to ensure consistent ionization of the carboxylic acid group).

  • Analyze Stressed Samples: Inject samples from your forced degradation studies. The primary goal is to achieve baseline separation between the main peak (parent compound) and all degradant peaks.

  • Method Optimization: Adjust parameters like the gradient slope, mobile phase composition, column temperature, and flow rate to improve resolution. If co-elution occurs, consider a different column chemistry (e.g., C8, Phenyl-Hexyl).

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity across the parent and degradant peaks. This helps confirm that each peak represents a single component.

  • Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, covering parameters like specificity, linearity, accuracy, precision, and robustness.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My sample turns yellow/brown and loses potency after exposure to light, even when protected in clear glass. What is happening?
  • Probable Cause: This is a classic sign of photodegradation , a known issue for pyrrole-containing compounds.[3] The pyrrole ring can absorb UV-Vis light, leading to the formation of reactive species that degrade the molecule and often produce colored byproducts.[14] Standard clear glass offers minimal protection from the wavelengths of light that can initiate these reactions.

  • Troubleshooting Steps:

    • Confirm Photolability: Ensure you are running a dark control (sample wrapped in aluminum foil) alongside your light-exposed sample as stipulated by ICH Q1B.[12] A significant difference in degradation between the two confirms photolability.

    • Use Protective Packaging: Store the drug substance and its solutions in amber glass vials or containers specifically designed to block UV light.

    • Characterize Degradants: Use HPLC-MS to identify the mass of the photolytic degradants. This can provide clues about the degradation pathway (e.g., oxidation, dimerization).

    • Reformulation/Handling: If the compound is highly photolabile, this information is critical for formulation development and establishing handling procedures (e.g., manufacturing under amber lighting).[14]

Issue 2: I'm observing a significant loss of my main peak under basic (high pH) hydrolysis, but my mass balance is poor. Where is my compound going?
  • Probable Cause: Pyrrole rings can be susceptible to cleavage in strongly alkaline conditions.[3][10] This can lead to the formation of small, highly polar, non-chromophoric fragments that may not be retained on a standard RP-HPLC column or may not absorb UV light at your chosen wavelength. Poor mass balance suggests that you are not "seeing" all the degradation products.

  • Troubleshooting Steps:

    • Adjust HPLC Method: Modify your gradient to be shallower, starting with a very low percentage of organic solvent (e.g., 0-5%) to try and retain highly polar degradants.

    • Change Detection Method: Use a more universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which can detect compounds without a UV chromophore.

    • Use Alternative Chromatography: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to retain and separate highly polar compounds.[15]

    • Examine for Volatiles: Although less common for this type of degradation, consider the possibility of forming a volatile degradant. Headspace GC-MS analysis of the stressed sample could be used to investigate this.

Issue 3: My oxidative stress sample (using H₂O₂) shows multiple small peaks, and the results are not reproducible. How can I get this under control?
  • Probable Cause: Oxidative degradation pathways can be complex, involving free-radical mechanisms that produce a cascade of different products.[11] The reactions can be very fast and sensitive to minor variations in temperature, concentration of H₂O₂, and presence of trace metals, leading to poor reproducibility.[7]

  • Troubleshooting Steps:

    • Control Reaction Time and Temperature: Oxidative stress reactions are often rapid.[7] Instead of a long exposure, perform a time-course experiment (e.g., 1, 4, 8, 24 hours) at a controlled room temperature to find a point where 5-20% degradation is achieved.

    • Lower H₂O₂ Concentration: If degradation is too rapid, reduce the hydrogen peroxide concentration from 3% to 1% or even 0.3%.

    • Quench the Reaction: If the degradation continues after sample preparation, consider quenching the reaction by adding an antioxidant (e.g., sodium bisulfite) just before injection, though be mindful that this can interfere with chromatography.

    • Investigate the Mechanism: The presence of multiple peaks suggests a complex degradation pathway. Use LC-MS/MS to get structural information on the degradants, which may include hydroxylated species or ring-opened products.

Part 3: Experimental Protocols & Visualizations

Workflow for a Comprehensive Stability Study

The following diagram outlines the logical flow for conducting a stability study for a new drug substance like 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid, from initial stress testing to the formal stability program.

Stability_Workflow cluster_0 Phase 1: Forced Degradation & Method Development cluster_1 Phase 2: Formal Stability Study DS Drug Substance Batch Stress Forced Degradation (ICH Q1A/Q1B) - Hydrolysis - Oxidation - Photolysis - Thermal DS->Stress SIM_Dev Develop Stability- Indicating Method (HPLC) Stress->SIM_Dev Peak_ID Identify Major Degradants (e.g., LC-MS) SIM_Dev->Peak_ID Protocol Establish Stability Protocol - Batches - Storage Conditions - Testing Frequency SIM_Dev->Protocol Validated Method Storage Place Batches on Storage - Long-Term (e.g., 25°C/60%RH) - Accelerated (e.g., 40°C/75%RH) Protocol->Storage Testing Execute Testing at Timepoints (e.g., 0, 3, 6, 9, 12, 18, 24 mos) Storage->Testing Report Evaluate Data & Establish Re-test Period / Shelf Life Testing->Report

Caption: High-level workflow for stability assessment.

Potential Degradation Pathways

Based on the compound's structure, the following degradation pathways are plausible under forced degradation conditions.

Degradation_Pathways parent 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid p1 Oxidative Degradant (e.g., N-oxide or hydroxylated pyrrole) parent->p1 [O] H₂O₂ p2 Hydrolytic Degradant (Unlikely for parent acid, more likely for derivatives) parent->p2 H₂O (H⁺ or OH⁻) p3 Photolytic Degradant (e.g., Ring-opened product or polymer) parent->p3 Light (hν)

Caption: Plausible degradation routes under stress conditions.

Protocol 1: General Forced Degradation Procedure

This protocol provides a starting point for stress testing. All studies should be performed on a single batch of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat in a water bath at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat in a water bath at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

  • Thermal Degradation (Solid): Place approximately 10-20 mg of solid compound in a vial and keep it in an oven at 80°C for 48 hours.

  • Photostability: Expose both the solid compound and the stock solution in quartz cuvettes or a photostability chamber to light conditions as specified in ICH Q1B.[12][13]

  • Controls: For each condition, prepare a control sample stored at 5°C in the dark. For photostability, include a dark control wrapped in aluminum foil.[12]

3. Sample Analysis:

  • At the designated time point, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples (e.g., with an equivalent amount of NaOH or HCl, respectively).

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze by a validated stability-indicating HPLC method. Calculate the percent degradation and check for peak purity and mass balance.

References

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link][12]

  • Understanding ICH Photostability Testing. Q-Lab. Available at: [Link][13]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP Compliance. Available at: [Link][16]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link][17]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link][18]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. Available at: [Link][3]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link][8]

  • ICH Q1B: Complete Guide to Photostability Testing. YouTube. Available at: [Link][14]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at: [Link][19]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available at: [Link][1]

  • Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. OnePetro. Available at: [Link][20]

  • Oxidative Degradation. Royal Society of Chemistry. Available at: [Link][11]

  • Carboxylic Acid Derivatives Testing. Scribd. Available at: [Link][4]

  • Hydrolytic Stability; an important parameter to balance. IQLubricants. Available at: [Link][21]

  • The Oxidation of Pyrrole. ResearchGate. Available at: [Link][2]

  • Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Available at: [Link][6]

  • Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University. Available at: [Link][5]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link][7]

  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link][9]

  • Assessment of Tissue Distribution and Metabolism of MP1, a Novel Pyrrolomycin, in Mice Using a Validated LC-MS/MS Method. ResearchGate. Available at: [Link][22]

  • Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation. PubMed. Available at: [Link][15]

  • An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. Available at: [Link][23]

Sources

Technical Support Center: Optimizing Crystallization of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and systematically optimize the crystallization process for this molecule. Our approach is grounded in first principles of physical chemistry and crystal engineering to provide not just steps, but a deep understanding of the underlying science.

PART 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common initial hurdles and foundational questions encountered during the crystallization of novel compounds like 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid.

FAQ 1: I have no starting point. How do I select an initial solvent or solvent system?

Answer: Solvent selection is the most critical step in developing a crystallization process.[1] The goal is to identify a solvent (or solvent system) where the compound has high solubility at an elevated temperature but low solubility at room temperature or below. Given the structure of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid, which contains a polar carboxylic acid group and a less polar pyrrole-alkane moiety, a range of solvents should be screened.

Causality: The interactions between the solvent and the solute's functional groups dictate solubility.[2][3] Polar protic solvents (like alcohols) can hydrogen-bond with the carboxylic acid, while more non-polar solvents may better solvate the pyrrole and methyl groups. The ideal solvent provides a steep solubility curve with respect to temperature.

Recommended Screening Protocol:

  • Purity First: Ensure your starting material is of the highest possible purity (>95%), as impurities can significantly inhibit or alter crystallization.[4][5][6]

  • Small-Scale Screening: Use small amounts of your compound (5-10 mg) in small vials (e.g., 1-2 mL).

  • Test a Range of Solvents: Screen solvents across a polarity spectrum. A suggested starting set is provided in the table below.

  • Solubility Test:

    • Add a small volume of solvent (e.g., 0.1 mL) at room temperature. Observe if the solid dissolves.

    • If it doesn't dissolve, gently heat the vial while adding solvent dropwise until the solid fully dissolves. Note the approximate volume of solvent used.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath.

  • Observe and Record: Log your observations systematically.

Data Presentation: Initial Solvent Screening Log

SolventClassPolarityBoiling Point (°C)Solubility (Hot)Solubility (Cold)Outcome (Crystals, Precipitate, Oil, Clear)
HeptaneNon-polarVery Low98
TolueneNon-polarLow111
Ethyl AcetatePolar AproticMedium77
AcetonePolar AproticMedium56
IsopropanolPolar ProticHigh82
EthanolPolar ProticHigh78
MethanolPolar ProticHigh65
WaterPolar ProticVery High100
FAQ 2: My compound dissolves but no crystals form upon cooling, even after several days. What's wrong?

Answer: This indicates that the solution is not reaching a sufficient level of supersaturation for nucleation to occur, or that the energy barrier for nucleation is too high.[7] Supersaturation is the essential driving force for crystallization.[7][8]

Troubleshooting Steps:

  • Increase Concentration: Your solution may be too dilute. Re-heat the solution and carefully evaporate some of the solvent to create a more concentrated solution, then attempt to cool it again.[9]

  • Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, nucleation can be manually induced.

    • Scratching: Gently scratch the inside surface of the vial below the solvent level with a glass rod. Microscopic imperfections in the glass can act as nucleation sites.[10]

    • Seeding: Add a single, tiny crystal of your compound (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth, bypassing the initial nucleation energy barrier.[4][10]

  • Utilize an Anti-Solvent: If cooling alone is insufficient, an anti-solvent strategy may be necessary. An anti-solvent is a solvent in which your compound is poorly soluble but which is miscible with your primary solvent.[8][11] Slowly adding an anti-solvent to a saturated solution reduces the overall solubility of your compound, forcing crystallization.[7][12] (See Protocol 2).

FAQ 3: My compound is "oiling out" or forming an amorphous precipitate instead of crystals. How do I fix this?

Answer: "Oiling out" or precipitating occurs when the level of supersaturation is too high, causing the compound to separate from the solution faster than it can organize into an ordered crystal lattice.[4][11] This is common when a solution is cooled too rapidly or when the concentration is excessively high.

Causality: Every compound has a metastable zone width (MSZW). Within this zone, the solution is supersaturated, but spontaneous nucleation is unlikely, allowing existing crystals to grow. If the supersaturation level is pushed beyond the MSZW, spontaneous nucleation and even amorphous precipitation can occur rapidly.

Strategies to Promote Crystallization over Precipitation:

  • Decrease the Concentration: The initial concentration may be too high. Add a small amount of additional hot solvent to the dissolved sample to create a slightly less saturated solution before initiating cooling.[4]

  • Use a Different Solvent System: The chosen solvent may have too strong an interaction with the solute, or the solubility curve may be too steep. Experiment with solvents that show slightly lower solubility at high temperatures.

  • Employ Vapor Diffusion: This is a very gentle technique for achieving supersaturation slowly, ideal for difficult-to-crystallize compounds. (See Protocol 3).

FAQ 4: I'm getting crystals, but they are very small, needle-like, or of poor quality. How can I grow larger, more defined crystals?

Answer: The formation of many small or needle-like crystals indicates that the rate of nucleation is much higher than the rate of crystal growth.[2][4] To obtain larger, higher-quality crystals, the experimental conditions must be adjusted to favor growth over nucleation.

Optimization Techniques:

  • Lower the Supersaturation Level: A high degree of supersaturation promotes rapid nucleation.[8] Start with a solution that is just saturated at the higher temperature. This can be achieved by adding a slight excess of hot solvent.

  • Slow Down the Process: As mentioned previously, slower cooling, slower anti-solvent addition, or slower evaporation rates will provide more time for molecules to incorporate into the existing crystal lattice, rather than forming new nuclei.[4][16]

  • Minimize Agitation: While stirring is necessary for dissolution, avoid disturbing the solution once crystallization has begun. Physical disturbances can trigger secondary nucleation events.

PART 2: Experimental Workflows & Protocols

The following section provides detailed, step-by-step methodologies for the key crystallization techniques discussed.

Visualization: General Crystallization Optimization Workflow

G cluster_prep Preparation cluster_screen Screening Phase cluster_methods Method Selection cluster_optimize Optimization Phase purity Ensure >95% Purity solvent_screen Solvent Screening (Small Scale) purity->solvent_screen outcome Evaluate Outcome solvent_screen->outcome cooling Cooling Crystallization outcome->cooling Good Temp. Solubility antisolvent Anti-Solvent Addition outcome->antisolvent Soluble in Solvent A, Insoluble in B evaporation Slow Evaporation outcome->evaporation Soluble at RT vapor Vapor Diffusion outcome->vapor Very Small Scale, High Quality Needed optimize Optimize Parameters (Rate, Temp, Conc.) cooling->optimize antisolvent->optimize evaporation->optimize vapor->optimize analyze Analyze Crystals (Size, Shape, Purity) optimize->analyze analyze->optimize Refine final Final Protocol analyze->final Meets Specs

Caption: A workflow for systematic crystallization optimization.

Protocol 1: Cooling Crystallization
  • Dissolution: Place the compound in an appropriately sized flask. Add the chosen solvent in portions while heating and stirring until the solid is completely dissolved. Add a slight excess of solvent (approx. 5-10% more) to avoid premature crystallization.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Insulating the flask with glass wool or paper towels can aid in this process.[15]

  • Secondary Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is effective when the compound's solubility is not strongly dependent on temperature.[8][11]

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a "poor" anti-solvent (in which the compound is insoluble) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). The turbidity indicates the onset of nucleation.

  • Growth Phase: Stop adding the anti-solvent and allow the solution to stand undisturbed, allowing the newly formed nuclei to grow into larger crystals.

  • Isolation & Drying: Collect and dry the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion

This is a gentle method ideal for growing high-quality single crystals for analysis, such as X-ray crystallography.[10]

  • Setup: Place a small, open vial containing your compound dissolved in a minimal amount of a relatively volatile "good" solvent.

  • Reservoir: Place this small vial inside a larger, sealed container (like a beaker covered with parafilm or a jar). Add a layer of a more volatile "poor" anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually reduces the solubility of your compound, promoting slow and controlled crystal growth.

  • Incubation: Allow the setup to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualization: Troubleshooting Logic for No Crystal Formation

G cluster_check Initial Checks cluster_actions Corrective Actions cluster_result Expected Outcome start Problem: No Crystals Form check_conc Is solution supersaturated? start->check_conc action_evap Increase Concentration: Evaporate Solvent check_conc->action_evap No (Too Dilute) action_induce Induce Nucleation check_conc->action_induce Yes (Nucleation Inhibited) action_antisolvent Change Method: Try Anti-Solvent check_conc->action_antisolvent If cooling fails success Crystals Form action_evap->success action_seed Add Seed Crystal action_induce->action_seed action_scratch Scratch Vial action_induce->action_scratch action_seed->success action_scratch->success action_antisolvent->success

Caption: A decision tree for troubleshooting failed crystallization.

PART 3: Advanced Considerations

A Note on Polymorphism

Be aware that 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid may exhibit polymorphism—the ability to exist in multiple crystal forms.[18] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[18][19] If you observe different crystal habits (e.g., needles vs. plates) under different crystallization conditions, you may be isolating different polymorphs. Characterization techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential for identifying and controlling the desired polymorphic form.

References
  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025). Vertex AI Search.
  • Chemistry Crystallization - S
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • Screening and optimization of protein crystallization conditions through gradual evaporation using a novel crystallization pl
  • Crystallization process: how does crystalliz
  • Antisolvent Crystallization. Chalmers University of Technology.
  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing).
  • Effect of solvents on the growth morphology of dl-alanine crystals. RSC Publishing.
  • SOP: CRYSTALLIZ
  • Crystallization process guide | industrial use. ANDRITZ GROUP.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN).
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Benchchem.
  • Troubleshooting Crystallization: A Technical Guide for Hispidanin B. Benchchem.
  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua - Filter Dryer.
  • Crystallization by Antisolvent Addition and Cooling. SciSpace.
  • Using AntiSolvent for Crystalliz
  • Cooling/Freezing Crystalliz
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications.
  • Guides for crystallization, particularly of inorganic complexes. Reddit.
  • Protein Crystallography Common Problems, Tips, and Advice. News-Medical.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace.
  • Polymorphism of Butyl Ester of Oleanolic Acid—The Dominance of Dispersive Interactions over Electrost

Sources

Safety Operating Guide

Personal protective equipment for handling 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

3-methyl-2-(1H-pyrrol-1-yl)butanoic acid is a specialized heterocyclic building block. While specific toxicological data for this exact isomer is often limited in public registries, structural analogs (pyrrole-carboxylic acids) exhibit consistent hazardous properties.

As a Senior Application Scientist, I apply the Precautionary Principle : treat this compound as a New Chemical Entity (NCE) with high potential for irritation and sensitization.

  • Primary Hazards (Inferred from Analogs):

    • Skin/Eye Irritation (H315/H319): The carboxylic acid moiety provides acidity (pKa ~4-5), capable of causing contact dermatitis and corneal damage.

    • Respiratory Irritation (H335): Fine particulates generated during weighing can irritate mucous membranes.

    • Lipophilicity: The pyrrole ring increases lipophilicity, potentially facilitating dermal absorption compared to simple aliphatic acids.

PPE Matrix: The Defense System

This matrix is designed not just for compliance, but for permeation resistance and ergonomic safety.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Engineering Control: Certified Fume Hood.PPE: N95/P100 (Only if outside hood).Source Control: The primary risk is dust inhalation during weighing. Local Exhaust Ventilation (LEV) is superior to personal respirators for containment.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Mechanism: Crystalline solids can become airborne projectiles during transfer. Acidic dust in the eye creates immediate, severe irritation. Safety glasses are insufficient for powders.
Dermal (Hands) Double Nitrile Gloves (Min thickness: 0.11 mm / 4 mil).Outer: Disposable Nitrile.Inner: Extended Cuff Nitrile.Permeation: Pyrrole derivatives can penetrate latex. Nitrile offers broad resistance. Double gloving provides a "breakthrough buffer" allowing safe removal of the outer glove upon contamination.
Body Lab Coat (High-neck, snap closure).Optional: Tyvek sleeves.Contamination Control: Cotton/polyester blends are sufficient for small scale (<5g). Tyvek is required for scale-up to prevent dust accumulation on street clothes.
Operational Workflow: Step-by-Step Protocol
Phase A: Pre-Handling & Engineering Controls

Before opening the vial, ensure the environment is hostile to exposure.

  • Airflow Verification: Confirm fume hood face velocity is between 80–100 fpm .

  • Static Mitigation: Organic powders (like pyrrole acids) are prone to static charge.

    • Action: Use an ionizing fan or anti-static gun inside the hood before weighing. This prevents "fly-away" powder that bypasses the sash.

  • Decontamination Prep: Place a chemically resistant tray (spill containment) in the hood. Line it with absorbent pads.

Phase B: Active Handling (Weighing & Solubilization)

Critical Control Point: This is the moment of highest exposure risk.

  • The "Transfer" Technique:

    • Never weigh directly on the balance pan. Use a tared weighing boat or glass vial.

    • Use a micro-spatula . Avoid pouring from the stock bottle, which generates dust plumes.

  • Solubilization:

    • Add solvent (e.g., DCM, DMSO, Methanol) slowly.

    • Note: Carboxylic acids can be exothermic upon dissolution in basic media. If using a base (e.g., TEA, DIPEA), add the base to the acid solution dropwise to manage heat.

Phase C: Post-Handling & Waste
  • Immediate Cleaning: Wipe the balance area with a solvent-dampened tissue (ethanol or isopropanol) while still wearing PPE.

  • Glove Removal: Use the "Beak Method" (pulling one glove off inside the other) to ensure no skin contact with the outer surface.

  • Disposal:

    • Solid Waste: Hazardous Waste (Solid) - Label "Organic Acid/Irritant".

    • Liquid Waste: Organic Solvents stream. Do not mix with strong oxidizers (e.g., nitric acid), as pyrroles can undergo vigorous oxidative polymerization.

Visualization: Safety Logic & Emergency Response
Figure 1: PPE Selection Decision Tree

This logic flow determines your protection level based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Risk_S Risk: Dust Inhalation & Surface Contamination Solid->Risk_S Risk_L Risk: Splash & Skin Absorption Liquid->Risk_L Control_S MANDATORY: 1. Fume Hood 2. Splash Goggles 3. Anti-static measures Risk_S->Control_S Control_L MANDATORY: 1. Double Nitrile Gloves 2. Safety Glasses w/ Shields 3. Absorbent Tray Risk_L->Control_L

Caption: Protocol for selecting Engineering Controls and PPE based on the physical state of the reagent.

Figure 2: Emergency Spill/Exposure Response

Immediate actions to mitigate injury in case of containment breach.

Emergency_Response Incident Incident Occurs Type Exposure Type? Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Spill Bench Spill Type->Spill Action_Eye Flush 15 mins (Eyewash Station) Seek Medical Aid Eye->Action_Eye Action_Skin Remove Contaminated Clothing Wash Soap/Water 15 mins Skin->Action_Skin Action_Spill Isolate Area Cover with NaHCO3 (Neutralize) Sweep to HazWaste Spill->Action_Spill

Caption: Emergency response workflow emphasizing neutralization of acidic spills and immediate irrigation for biological exposure.

References & Authority

The following sources provide the foundational safety data for pyrrole-carboxylic acid derivatives used to construct this protocol.

  • PubChem. (n.d.). Compound Summary: 3-methyl-3-(1H-pyrrol-1-yl)butanoic acid (Analog). National Library of Medicine. Retrieved from [Link]

  • Oakwood Chemical. (2021). Safety Data Sheet: 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). United States Department of Labor. Retrieved from [Link]

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